5-nitro-2-(1H-pyrazol-1-yl)pyridine
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Overview
Description
5-nitro-2-(1H-pyrazol-1-yl)pyridine is a useful research compound. Its molecular formula is C8H6N4O2 and its molecular weight is 190.162. The purity is usually 95%.
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Scientific Research Applications
Medical Applications
- Parkinson's Disease Therapy : A novel nitrocatechol-substituted heterocycle, including derivatives of 5-nitro-2-(1H-pyrazol-1-yl)pyridine, was found effective as a long-acting inhibitor of catechol-O-methyltransferase (COMT). This compound is evaluated as an adjunct to L-Dopa therapy in Parkinson's disease (Kiss et al., 2010).
Chemistry and Material Science
Ligand Synthesis and Coordination Chemistry : Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, related to this compound, have been used as ligands. They show application in luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).
Energetic Materials Design : Research on bridged pyridine-based energetic derivatives has explored their potential in energetic materials. Studies on geometrical structures, detonation properties, and thermal stabilities of such compounds have shown promising results for applications in explosives or propellants (Zhai et al., 2019).
Photophysics and Photochemistry
- Proton Transfer Studies : Compounds like 2-(1H-pyrazol-5-yl)pyridine exhibit interesting photophysical properties, including excited-state intramolecular proton transfer (ESIPT), and solvent-assisted double-proton transfer. These properties can be leveraged in the development of advanced photophysical materials (Vetokhina et al., 2012).
Catalysis and Organic Synthesis
- Catalyst Development : 5-Pyrrolidin-2-yltetrazole, a related compound, has been identified as a versatile organocatalyst for asymmetric conjugate addition of nitroalkanes to enones, showing promise for developments in organic synthesis (Mitchell et al., 2006).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to show a broad range of biological activities . They interact with various targets, including enzymes and receptors, leading to their potential therapeutic effects.
Mode of Action
It’s worth noting that similar compounds have been reported to interact with their targets through various mechanisms, such as hydrogen bonding .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, contributing to their diverse pharmacological effects .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that they may induce various molecular and cellular changes .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of similar compounds .
Properties
IUPAC Name |
5-nitro-2-pyrazol-1-ylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)7-2-3-8(9-6-7)11-5-1-4-10-11/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAGFUQMIGVVKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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